Precision Improvement with Deuterated Internal Standard
In a validated LC-MS/MS method for the simultaneous quantitation of N-oxide metabolites in ovine plasma and urine, the use of a deuterated N-oxide internal standard (exemplified by [2H10]Diphenhydramine N-Oxide, a deuterated analog of the same class as Orphenadrine-d3 N-Oxide) enabled acceptable intra- and inter-assay variability of ≤15% at low concentrations (<2.0 ng/mL) and <10% at higher concentrations, with overall bias <15% across all concentrations [1]. In contrast, when a non-deuterated structural analog (Orphenadrine) was employed as the internal standard for Diphenhydramine N-Oxide quantitation, the assay exhibited greater variability and was limited to concentrations down to only 1 ng/mL .
| Evidence Dimension | Assay precision (intra-/inter-assay variability) and lower limit of quantitation (LLOQ) |
|---|---|
| Target Compound Data | ≤15% variability at <2.0 ng/mL; <10% at higher concentrations; LLOQ 0.4 ng/mL |
| Comparator Or Baseline | Unlabeled structural analog (Orphenadrine) as internal standard: LLOQ 1 ng/mL; variability data not fully reported for low concentrations |
| Quantified Difference | Deuterated IS enables 2.5-fold lower LLOQ (0.4 vs. 1.0 ng/mL) and documented high precision across a wider dynamic range |
| Conditions | Ovine plasma and urine samples; LC-MS/MS with electrospray ionization and multiple reaction monitoring |
Why This Matters
Higher precision and lower LLOQ directly translate to more reliable quantification of low-abundance metabolites in biological samples, reducing the risk of false negatives and enabling more accurate pharmacokinetic modeling.
- [1] Kumar S, Rurak DW, Riggs KW. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry. 1998;33(12):1171-1181. View Source
